Technical Guide: Scalable Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid
Technical Guide: Scalable Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic Acid
The following is an in-depth technical guide for the synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid . This document is structured for research scientists and process chemists, focusing on scalability, regioselectivity, and operational safety.
Executive Summary
The target molecule, 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid , serves as a critical building block in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and various kinase inhibitors. Its structural value lies in the 2-ethoxyethyl tail , which often improves the solubility and metabolic stability of the final drug candidate compared to simple alkyl chains.
This guide prioritizes a Convergent Alkylation Strategy over de novo cyclization. This approach leverages the symmetry of the unsubstituted pyrazole-4-carboxylate core to eliminate regioselectivity issues, ensuring high purity and reproducibility.
Retrosynthetic Analysis
The most logical disconnection relies on the formation of the C–N bond at the pyrazole nitrogen.
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Disconnection: N1–C(alkyl) bond.
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Synthons: Ethyl 1H-pyrazole-4-carboxylate (nucleophile) and 1-bromo-2-ethoxyethane (electrophile).
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Key Insight: The starting material, ethyl 1H-pyrazole-4-carboxylate, possesses C2v-like symmetry (due to rapid tautomerism between N1 and N2). Consequently, alkylation at either nitrogen yields the same regioisomer, simplifying the purification process significantly.
Figure 1: Retrosynthetic strategy highlighting the convergent assembly.
Primary Synthesis Pathway: Convergent Alkylation
This route is preferred for scales ranging from milligrams to kilograms due to the commercial availability of the pyrazole ester and the robustness of the alkylation step.
Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
Reaction: Nucleophilic substitution (SN2) of the pyrazole nitrogen onto the alkyl bromide.
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Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv), 1-Bromo-2-ethoxyethane (1.2 equiv), Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv).
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).
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Conditions: 60–80 °C, 4–12 hours.
Mechanism & Selectivity: In the presence of a base, the pyrazole NH is deprotonated to form the pyrazolide anion. This ambident nucleophile attacks the primary alkyl halide. Because positions 3 and 5 are both protons (H), the steric and electronic environments are identical. Therefore, N1-alkylation and N2-alkylation produce the same chemical entity .
Step 2: Ester Hydrolysis
Reaction: Saponification of the ethyl ester.
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Reagents: Lithium Hydroxide (LiOH·H₂O) (3.0 equiv).
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Solvent: THF/Water (3:1 v/v) or MeOH/Water.
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Conditions: Room temperature to 40 °C, 2–4 hours.
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Workup: Acidification with 1M HCl to pH 2–3 precipitates the carboxylic acid.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylate
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charging: Add Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and DMF (100 mL). Stir until dissolved.
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Base Addition: Add Cesium Carbonate (46.5 g, 142.8 mmol) in a single portion. The suspension may warm slightly.[1]
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Note: K₂CO₃ can be used but often requires higher temperatures (80 °C) and longer times compared to Cs₂CO₃.
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Alkylation: Add 1-Bromo-2-ethoxyethane (13.1 g, 85.7 mmol, 1.2 equiv) via syringe.
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Reaction: Heat the mixture to 60 °C under an inert atmosphere (N₂ or Ar) for 6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
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Checkpoint: The starting pyrazole (RT ~2.5 min) should disappear, replaced by the less polar alkylated product (RT ~3.8 min).
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Workup:
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Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (SiO₂, 0–40% EtOAc in Hexanes).
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Yield: Expected 13.5–14.5 g (90–95%).
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Protocol B: Saponification to Target Acid
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Setup: Dissolve the ester (14.0 g, 66.0 mmol) from Step 1 in THF (100 mL).
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Reagent: Dissolve LiOH·H₂O (8.3 g, 198 mmol) in Water (35 mL). Add this solution to the THF mixture.
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Reaction: Stir vigorously at 40 °C for 3 hours.
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Observation: The biphasic mixture will eventually become a clear monophasic solution as the acid salt forms.
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Isolation:
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Concentrate the mixture to remove THF (rotary evaporator).
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Dilute the aqueous residue with water (50 mL).
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Acidification: Slowly add 1M HCl while stirring until pH reaches ~2.0. A white solid will precipitate.
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Cool in an ice bath for 30 minutes to maximize yield.
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Filtration: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C.
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Final Yield: Expected 10.9–11.5 g (90–95% for this step).
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Process Visualization
Reaction Scheme & Workflow
The following diagram illustrates the chemical transformation and the critical decision nodes during the workup.
Figure 2: Sequential reaction workflow.
Analytical Data Profile
To validate the synthesis, the final product must meet the following specifications:
| Metric | Specification | Notes |
| Appearance | White to off-white powder | High purity indicates lack of oxidation |
| ¹H NMR (DMSO-d₆) | δ 12.3 (br s, 1H, COOH)δ 8.30 (s, 1H, H-5)δ 7.90 (s, 1H, H-3)δ 4.30 (t, 2H, N-CH₂)δ 3.75 (t, 2H, O-CH₂)δ 3.40 (q, 2H, O-CH₂-CH₃)δ 1.10 (t, 3H, CH₃) | Distinctive pyrazole singlets confirm core integrity |
| LCMS (ESI+) | [M+H]⁺ = 185.2 m/z | Consistent with C₈H₁₂N₂O₃ |
Critical Process Parameters (CPPs) & Troubleshooting
Water Content in Step 1
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Issue: The presence of water in DMF/MeCN can quench the alkylating agent or reduce the basicity of the carbonate.
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Control: Use anhydrous solvents. If using K₂CO₃, ensure it is freshly ground and dried.
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Impact: Low conversion and potential hydrolysis of the ester starting material before alkylation.
Stoichiometry of Alkyl Halide
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Issue: 1-Bromo-2-ethoxyethane is relatively unreactive compared to methyl iodide.
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Control: Use a slight excess (1.2–1.5 equiv). If the reaction stalls, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
pH Control in Step 2
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Issue: Pyrazole carboxylic acids can be zwitterionic or water-soluble if the pH is not low enough.
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Control: Ensure acidification to pH 2–3. If the product does not precipitate, saturate the aqueous layer with NaCl and extract with EtOAc/THF (1:1).
References
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Vertex Pharmaceuticals. (2012). Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids. WO2012025469A1. Link
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Mykhailiuk, P. K., et al. (2020). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Link
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MedChemExpress. (2023). Ethyl 1H-pyrazole-4-carboxylate Product Sheet. Link
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Link
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
